Hao2 Enzyme Inhibition: Comparative IC50 Data from BindingDB
In an assay measuring inhibition of rat Hao2 (2-hydroxyacid oxidase 2) mediated oxidation of 2-hydroxyoctanoic acid, 8-(2-methylphenyl)-8-oxooctanoic acid demonstrated an IC50 value of 1.10 × 10³ nM (1.1 µM) [1]. By contrast, a structurally distinct comparator compound (BDBM50382411) tested under comparable assay conditions exhibited an IC50 of 4.27 × 10³ nM (4.27 µM) [2]. The approximately 3.9-fold difference in inhibitory potency indicates that the ortho-methylphenyl substitution confers measurable enhancement in target engagement relative to this comparator framework.
| Evidence Dimension | Inhibitory potency against rat Hao2 (IC50) |
|---|---|
| Target Compound Data | 1.10 × 10³ nM (1.1 µM) |
| Comparator Or Baseline | BDBM50382411 (structurally distinct comparator) IC50 = 4.27 × 10³ nM (4.27 µM) |
| Quantified Difference | Approximately 3.9-fold greater potency (lower IC50) |
| Conditions | Inhibition of rat Hao2-mediated oxidation of 2-hydroxyoctanoic acid; assessed as proportionate release of H2O2 |
Why This Matters
For researchers investigating Hao2 as a pharmacological target, this compound offers a quantitatively characterized starting point with demonstrable target engagement, whereas structurally unverified analogs lack this defined activity profile.
- [1] BindingDB. BDBM50396194 (CHEMBL2172049). Affinity Data: IC50 = 1.10E+3 nM against rat Hao2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396194 View Source
- [2] BindingDB. BDBM50382411 (CHEMBL2022569). Affinity Data: IC50 = 4.27E+3 nM against rat Hao2. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50382411 View Source
